molecular formula C11H13ClN2S B2499594 Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride CAS No. 1052514-11-0

Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride

Cat. No.: B2499594
CAS No.: 1052514-11-0
M. Wt: 240.75
InChI Key: IUNCNBCRFDXGQH-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride is a biochemical compound with the molecular formula C11H12N2S HCl and a molecular weight of 240.75 . This compound is primarily used in proteomics research and has significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride involves the reaction of pyridin-3-ylmethylamine with thiophen-2-ylmethyl chloride under specific conditions. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • Pyridin-2-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride
  • Pyridin-4-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride
  • Thiophen-2-ylmethyl-pyridin-3-ylmethyl-amine hydrochloride

Comparison: Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific research applications .

Properties

IUPAC Name

1-pyridin-3-yl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11;/h1-7,13H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNCNBCRFDXGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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